molecular formula C10H9NO3 B2821853 5-methoxy-1H-indole-4-carboxylic acid CAS No. 1360886-14-1

5-methoxy-1H-indole-4-carboxylic acid

Cat. No.: B2821853
CAS No.: 1360886-14-1
M. Wt: 191.186
InChI Key: HFECALULZOSIRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indole-4-carboxylic acid typically involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by a series of steps to form the desired indole derivative . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the indole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-methoxy-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-methoxy-1H-indole-4-carboxylic acid is used as a building block in the synthesis of various complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential neuroprotective effects. It has shown promise in reducing oxidative stress and enhancing long-term potentiation, which are critical factors in neuroprotection .

Medicine: The compound’s potential therapeutic applications include its use as a neuroprotective agent in the treatment of stroke and other neurodegenerative diseases. Its ability to modulate biochemical pathways involved in oxidative stress and mitochondrial function is of particular interest .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of various biologically active compounds makes it valuable in industrial applications .

Comparison with Similar Compounds

  • 5-methoxy-1H-indole-2-carboxylic acid
  • Indole-3-acetic acid
  • Indole-3-propionic acid

Comparison: 5-methoxy-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity. Compared to 5-methoxy-1H-indole-2-carboxylic acid, it has different pharmacological properties and applications. Indole-3-acetic acid and indole-3-propionic acid, while structurally similar, have distinct roles in plant biology and human health, respectively .

Properties

IUPAC Name

5-methoxy-1H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-8-3-2-7-6(4-5-11-7)9(8)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFECALULZOSIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360886-14-1
Record name 5-METHOXY-1H-INDOLE-4-CARBOXYLIC ACID
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